3-hydroxy-4-(4-isopropoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
The compound belongs to a class of chemicals known for their complex synthesis processes and the potential for significant biological activities. While specific studies on this compound are limited, research on similar compounds provides insights into the synthesis, molecular structure, and chemical properties relevant to this class of chemicals.
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, including redox-amination-aromatization and Friedel-Crafts acylation cascade processes. For example, Wu et al. (2016) developed an efficient method for the synthesis of pyrrolo[1,2-b]isoquinolin-10(5H)-ones, showcasing the intricate steps involved in constructing similar complex molecules (Wu et al., 2016).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups and heterocyclic rings. For instance, studies on polymorphs and crystal structure, such as the work by Wang et al. (2007), highlight the importance of molecular conformation and intermolecular interactions in defining the properties of these compounds (Wang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the compound likely include interactions typical of pyrrol-2-ones, such as acylation, amination, and carbamate formation. Kay and Punja (1970) and other researchers have explored reactions leading to the formation of various derivatives, indicating the reactivity of similar structures under different conditions (Kay & Punja, 1970).
Physical Properties Analysis
The physical properties of such complex organic molecules, including solubility, melting point, and crystalline structure, are determined by their molecular architecture. Research on related compounds provides insights into how structural variations influence these properties.
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and interaction with biological molecules, are crucial for understanding the potential applications of the compound. For instance, the study by Gein et al. (2007) on similar pyrrol-2-ones outlines the antibacterial and analgesic activities, suggesting a relationship between structure and bioactivity (Gein et al., 2007).
properties
IUPAC Name |
(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)-5-thiophen-2-ylpyrrolidine-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5S/c1-16(2)31-18-7-5-17(6-8-18)22(27)20-21(19-4-3-15-32-19)26(24(29)23(20)28)10-9-25-11-13-30-14-12-25/h3-8,15-16,21,27H,9-14H2,1-2H3/b22-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCCKVVDBABTBQ-LSDHQDQOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=CS4)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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